

Synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran from 4-bromophenol

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Compound of Interest

Compound Name: 2-(4-Bromophenoxy)tetrahydro-2H-pyran

Cat. No.: B1275125

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Application Note: Synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran

Introduction

2-(4-Bromophenoxy)tetrahydro-2H-pyran is a valuable building block in organic synthesis, often utilized as a protected form of 4-bromophenol. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic hydroxyl group, which is stable under a variety of reaction conditions including exposure to strong bases, organometallics, and hydrides.^[1] This stability allows for selective reactions at other positions of the aromatic ring or in other parts of a molecule without interference from the acidic phenolic proton. The synthesis is achieved through the acid-catalyzed reaction of 4-bromophenol with 3,4-dihydro-2H-pyran (DHP).^{[1][2][3]} This document provides a detailed protocol for this synthesis, outlining the necessary reagents, conditions, and purification methods.

Chemical Reaction

The overall reaction involves the addition of the phenolic hydroxyl group of 4-bromophenol across the double bond of 3,4-dihydro-2H-pyran in the presence of an acid catalyst.

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Experimental Protocol

This section details the step-by-step procedure for the synthesis of **2-(4-Bromophenoxy)tetrahydro-2H-pyran**.

Materials and Reagents

Reagent/Material	Grade	Supplier
4-Bromophenol	Reagent	Sigma-Aldrich
3,4-Dihydro-2H-pyran (DHP)	97%	Alfa Aesar
p-Toluenesulfonic acid monohydrate (p-TsOH·H ₂ O)	98.5%	J&T Scientific
Dichloromethane (DCM), anhydrous	≥99.8%	Sigma-Aldrich
Saturated sodium bicarbonate solution	Laboratory prepared	-
Brine (Saturated NaCl solution)	Laboratory prepared	-
Anhydrous sodium sulfate (Na ₂ SO ₄)	ACS reagent	Fisher Scientific
Silica gel for column chromatography	60 Å, 230-400 mesh	Merck
Hexanes	ACS grade	VWR Chemicals
Ethyl acetate	ACS grade	VWR Chemicals

Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 eq). Dissolve the phenol in anhydrous dichloromethane (DCM).
- **Addition of Catalyst and Reagent:** Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq) to the solution. Cool the mixture to 0 °C using an ice bath. To this stirred solution, add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) dropwise.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 1-3 hours.
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure **2-(4-bromophenoxy)tetrahydro-2H-pyran**.

Characterization Data for **2-(4-Bromophenoxy)tetrahydro-2H-pyran**

Property	Value
Molecular Formula	C ₁₁ H ₁₃ BrO ₂ [4][5]
Molecular Weight	257.12 g/mol [4][5]
Appearance	White to off-white solid
Melting Point	56-58 °C (lit.)[4]
CAS Number	36603-49-3[4]

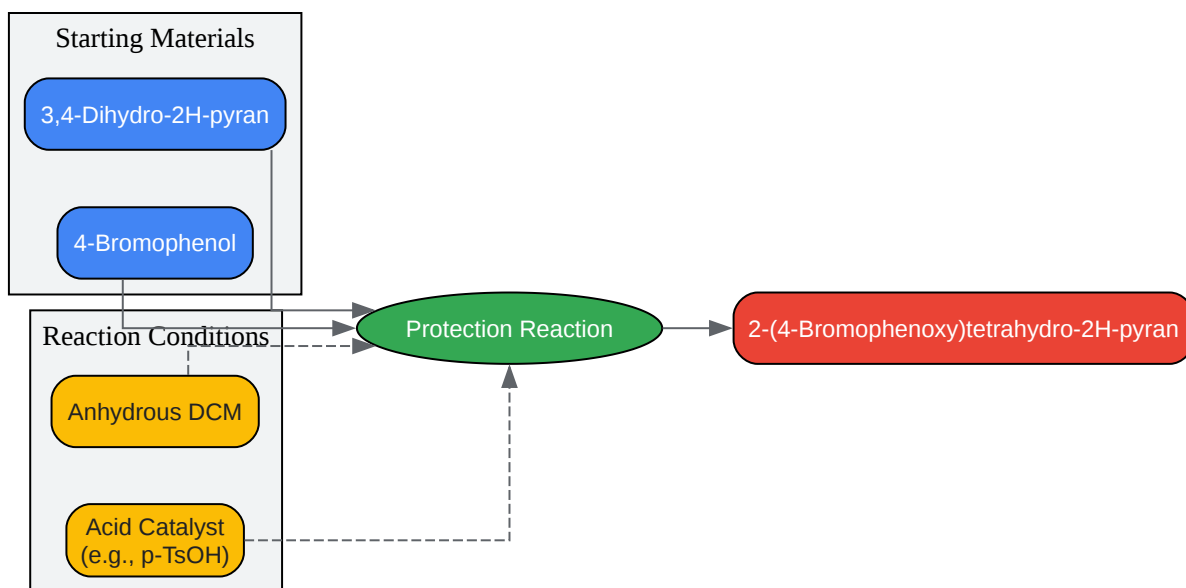
Reaction Parameters and Optimization

The efficiency of the tetrahydropyranylation of 4-bromophenol can be influenced by the choice of catalyst, solvent, and reaction temperature. The following table summarizes various reported conditions.

Catalyst	Solvent	Temperature	Typical Yield	Reference
p-Toluenesulfonic acid (p-TsOH)	Dichloromethane (DCM)	Room Temperature	High	[2] [6] [7]
Pyridinium p-toluenesulfonate (PPTS)	Dichloromethane (DCM)	Room Temperature	High	[2]
Bismuth triflate	Solvent-free	Room Temperature	Excellent	[1]
Silica-supported perchloric acid	Solvent-free	Room Temperature	High	[1]
Wells-Dawson heteropolyacid	Toluene	Room Temperature	Good to Excellent	

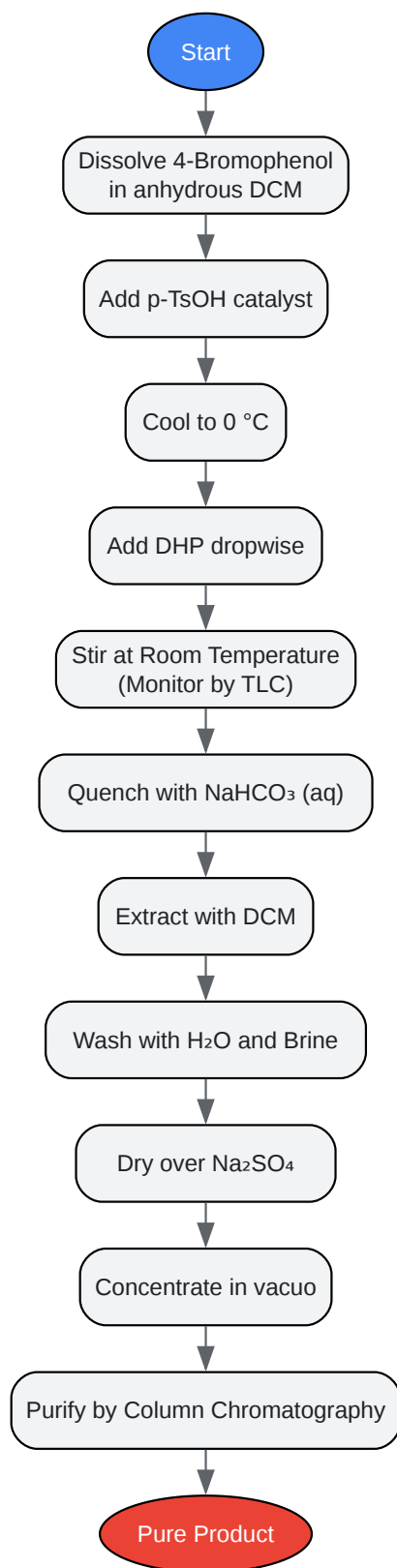
Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and the overall experimental workflow.



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Caption: Chemical synthesis pathway for **2-(4-Bromophenoxy)tetrahydro-2H-pyran**.



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Caption: Step-by-step experimental workflow for the synthesis.

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